molecular formula C14H23N3O B6130200 N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

Cat. No.: B6130200
M. Wt: 249.35 g/mol
InChI Key: ZAFXEKGQBAXSGJ-NFJWQWPMSA-N
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Description

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide is a synthetic compound with a complex structure that includes a dimethylamino group, a benzyl group, and an alaninamide moiety

Properties

IUPAC Name

(2R)-2-[[4-[1-(dimethylamino)ethyl]phenyl]methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(14(15)18)16-9-12-5-7-13(8-6-12)11(2)17(3)4/h5-8,10-11,16H,9H2,1-4H3,(H2,15,18)/t10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFXEKGQBAXSGJ-NFJWQWPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(C)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NCC1=CC=C(C=C1)C(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)ethylbenzyl chloride with D-alaninamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N2-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide oxide, while reduction may produce a reduced form of the compound with altered functional groups.

Scientific Research Applications

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, affecting their permeability and function. Additionally, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide
  • N,N-Dimethylethylenediamine

Uniqueness

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
Reactant of Route 2
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

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